molecular formula C8H9N3OS B1348455 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 725218-31-5

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1348455
CAS No.: 725218-31-5
M. Wt: 195.24 g/mol
InChI Key: LMFWZVZTQLDDBT-UHFFFAOYSA-N
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Description

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-furancarboxaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles and furans.

Scientific Research Applications

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-furanthiol
  • Bis(2-methyl-3-furyl) disulfide
  • Methyl 2-methyl-3-furyl disulfide

Uniqueness

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWZVZTQLDDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366299
Record name 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725218-31-5
Record name 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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